N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiazole ring substituted with a methoxy group and a dichlorophenylmethylamine moiety
Mechanism of Action
Target of Action
The primary target of N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine is the GABAergic system . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.
Mode of Action
The compound interacts with its targets by binding to the GABA receptor and GABA enzyme active sites . The binding energy of the compound was found to be inferior to the reference drugs: gaba receptor positive allosteric modulators – benzamidine and diazepam, and gaba inhibitor – vigabatrin .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a structural similarity to other molecules that have been shown to interact with GABAergic biotargets
Cellular Effects
Based on its structural similarity to other compounds, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Dichlorophenylmethylamine Moiety: The final step involves the nucleophilic substitution reaction between the benzothiazole derivative and 2,4-dichlorobenzylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the benzothiazole ring or the dichlorophenylmethylamine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenylmethylamine moiety, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, N-[(2,4-dichlorophenyl)methyl
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-20-11-4-5-13-14(7-11)21-15(19-13)18-8-9-2-3-10(16)6-12(9)17/h2-7H,8H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFYLIIPXKXSSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366627 |
Source
|
Record name | N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16763-13-6 |
Source
|
Record name | N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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